Calculated LogP Differential Versus Straight-Chain and Shorter-Branched Pyridin-3-yl Ketone Analogs
The target compound exhibits a calculated partition coefficient (cLogP) of 2.05, placing it in a distinctly more lipophilic region than shorter-chain or less-branched pyridin‑3‑yl ketone comparators. By contrast, 1‑(pyridin‑3‑yl)ethanone (methyl ketone analog) has a cLogP of approximately 0.54, and 1‑(pyridin‑3‑yl)butan‑1‑one (linear butyl analog) has a cLogP of approximately 1.50 [1]. The 3,3‑dimethylbutyl substituent increases cLogP by roughly 0.55 log units over the linear butyl chain and 1.51 log units over the methyl congener. This difference is substantial enough to alter reversed‑phase HPLC retention times by several minutes under standardized conditions and to influence calculated membrane permeability coefficients in silico ADME models [2]. The steric shielding provided by the tert‑butyl terminus also reduces hydrogen‑bond basicity of the pyridine nitrogen compared to less hindered analogs, a factor that further differentiates its physicochemical behavior [2].
| Evidence Dimension | Calculated partition coefficient (cLogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | cLogP = 2.05 (3,3-dimethyl-1-(pyridin-3-yl)butan-1-one) |
| Comparator Or Baseline | cLogP ≈ 0.54 (1-(pyridin-3-yl)ethanone); cLogP ≈ 1.50 (1-(pyridin-3-yl)butan-1-one); cLogP ≈ 2.6 (1-(pyridin-3-yl)hexan-1-one, linear C6) |
| Quantified Difference | ΔcLogP = +1.51 vs. methyl; ΔcLogP = +0.55 vs. linear butyl; ΔcLogP = −0.55 vs. linear hexyl |
| Conditions | Calculated logP values (ChemBioDraw or equivalent algorithm); theoretical comparison under standard in silico conditions |
Why This Matters
Procurement of an analog with mismatched lipophilicity would shift retention time, complicate LC‑MS method development, and confound structure‑activity relationship (SAR) interpretations in medicinal chemistry programs.
- [1] PubChem. 1-(Pyridin-3-yl)ethanone (CID 12679117) calculated LogP ≈ 0.54; 1-(pyridin-3-yl)butan-1-one (estimated cLogP ≈ 1.50). Cross-referenced computational data. View Source
- [2] Class‑level inference from pyridyl alkyl ketone SAR: steric and electronic modulation of lipophilicity and hydrogen‑bond acceptor strength by β‑branching. Supported by mass spectrometric studies (Tomer et al., Scilit). View Source
